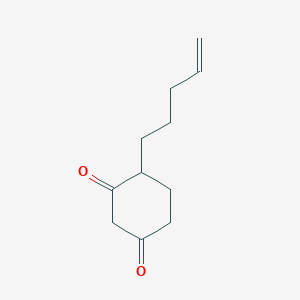

4-(Pent-4-EN-1-YL)cyclohexane-1,3-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

88046-49-5 |

|---|---|

Molecular Formula |

C11H16O2 |

Molecular Weight |

180.24 g/mol |

IUPAC Name |

4-pent-4-enylcyclohexane-1,3-dione |

InChI |

InChI=1S/C11H16O2/c1-2-3-4-5-9-6-7-10(12)8-11(9)13/h2,9H,1,3-8H2 |

InChI Key |

PLUDDJVRVQGVPK-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCC1CCC(=O)CC1=O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Pent 4 En 1 Yl Cyclohexane 1,3 Dione and Its Structural Analogs

Retrosynthetic Analysis for 4-Substituted Cyclohexane-1,3-diones

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. scitepress.orgrnlkwc.ac.in This process is guided by a series of "disconnections," which are the reverse of known chemical reactions.

Disconnection Strategies for the Cyclohexane-1,3-dione Ring System

The cyclohexane-1,3-dione core can be disconnected in several ways. A common strategy involves a two-group disconnection that breaks the bonds formed during a Michael-Claisen condensation. lkouniv.ac.in This retrosynthetic step leads to a dicarbonyl compound and an α,β-unsaturated ester. For the cyclohexane-1,3-dione ring, a key disconnection is the C-C bond between the carbonyl carbons and the adjacent methylene (B1212753) groups, which corresponds to a Claisen condensation. Another critical disconnection is the C-C bond at the 4-position, which can be traced back to a Michael addition.

Another powerful retrosynthetic approach for six-membered rings is the reverse of the Diels-Alder reaction. lkouniv.ac.in This pericyclic reaction forms a cyclohexene (B86901) ring from a conjugated diene and a dienophile. While not a direct route to the dione (B5365651), it provides a versatile method for constructing the six-membered ring, which can then be further functionalized.

Functional group interconversion (FGI) is another important tool in retrosynthesis. scitepress.orgrnlkwc.ac.in For instance, a cyclohexane-1,3-dione could be retrosynthetically derived from a cyclohexene by envisioning an oxidation reaction.

Strategic Approaches for Incorporating the Pent-4-en-1-yl Side Chain

The pent-4-en-1-yl side chain can be introduced at various stages of the synthesis. One strategy involves incorporating the side chain into one of the starting materials before the formation of the cyclohexane (B81311) ring. For example, in a Michael-Claisen approach, the pent-4-en-1-yl group could be part of the ketone precursor.

Alternatively, the side chain can be added to a pre-formed cyclohexane-1,3-dione ring. This would typically involve an alkylation reaction at the 4-position. The enolate of the cyclohexane-1,3-dione can act as a nucleophile, attacking a suitable electrophile containing the pent-4-en-1-yl moiety, such as 5-bromopent-1-ene.

Direct Synthesis of the Cyclohexane-1,3-dione Framework

The direct synthesis of the cyclohexane-1,3-dione framework often relies on cyclization reactions that form the six-membered ring. Michael addition-initiated cyclizations are particularly effective for this purpose.

Michael Addition-Initiated Cyclization Strategies

The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic synthesis. ias.ac.in This reaction is frequently employed to construct the cyclohexane-1,3-dione ring system. beilstein-journals.org

A well-established method for synthesizing cyclohexane-1,3-dione derivatives is the consecutive Michael-Claisen [3 + 3] process. acs.orgorganic-chemistry.org This reaction involves the condensation of a ketone with an α,β-unsaturated ester. acs.org The reaction proceeds through an initial Michael addition of the ketone enolate to the unsaturated ester, followed by an intramolecular Claisen condensation to form the six-membered ring. organic-chemistry.orgresearchgate.net

This method has been shown to be effective for a range of substituted acetones and α,β-unsaturated esters, providing a regioselective route to 4-substituted cyclohexane-1,3-diones. google.comorganic-chemistry.org The regioselectivity of the Michael addition is often controlled by the steric hindrance of the ketone, with the nucleophilic attack occurring at the more hindered site. acs.org The subsequent Claisen condensation then proceeds at the less hindered site. acs.org

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| Acetone (B3395972) | Ethyl acrylate | NaH | Toluene/Neat | Ethyl 3-(2,4-dioxocyclohexyl)propanoate |

| Substituted Acetones | α,β-unsaturated esters | t-BuOK | t-BuOH-THF | 4,4-disubstituted cyclohexane-1,3-diones |

This table presents examples of reactants and conditions used in consecutive Michael-Claisen processes for the synthesis of cyclohexane-1,3-dione derivatives. google.comorganic-chemistry.org

The Michael addition can be utilized in various ways to construct the cyclohexane-1,3-dione ring. For instance, a double Michael addition can be employed where a single Michael donor adds to two Michael acceptors. This strategy can lead to the formation of highly substituted cyclohexanone (B45756) derivatives.

Cascade reactions initiated by a Michael addition are also a powerful tool. nih.gov In these reactions, the initial Michael addition triggers a series of subsequent reactions, such as cyclizations and condensations, to rapidly build molecular complexity. For example, the reaction of cyclic 1,3-dicarbonyl compounds with α,β-unsaturated carbonyl compounds can proceed through a cascade Michael addition/cycloketalization. nih.gov

Annulation and Ring-Forming Reactions Involving 1,3-Diketones

The construction of the cyclohexane-1,3-dione skeleton is a foundational step that can be achieved through several robust annulation (ring-forming) reactions. scripps.edu These methods typically build the six-membered ring by forming two new carbon-carbon bonds in a sequential or concerted fashion.

One of the most prominent methods is the Robinson annulation . This reaction sequence involves a Michael addition followed by an intramolecular aldol (B89426) condensation to create a cyclohexenone ring, which can be a direct precursor to the desired dione. wikipedia.orgmasterorganicchemistry.comopenstax.org The process typically begins with the conjugate addition of an enolate (the Michael donor, such as a β-diketone) to an α,β-unsaturated ketone (the Michael acceptor, like methyl vinyl ketone). openstax.org The resulting 1,5-diketone intermediate then undergoes a base- or acid-catalyzed intramolecular aldol condensation to close the ring, which is often followed by dehydration to yield the final cyclohexenone product. wikipedia.orgmasterorganicchemistry.com The Wieland-Miescher ketone is a classic example of a product formed via Robinson annulation, highlighting its utility in steroid synthesis. fiveable.me

Another significant approach is the consecutive Michael-Claisen process . This method has been developed for the synthesis of substituted cyclohexane-1,3-dione derivatives, starting from materials like acetone or its derivatives and α,β-unsaturated esters (e.g., ethyl acrylate). google.comorganic-chemistry.orggoogle.com The reaction proceeds through a regioselective double Michael addition, followed by a Claisen cyclization, often in a one-pot process. organic-chemistry.org This strategy is particularly valuable as it overcomes challenges associated with the high reactivity of unsubstituted acetone, which previously led to complex product mixtures. organic-chemistry.org By controlling reaction conditions, such as using sodium hydride (NaH) as a base at low temperatures, this method provides a direct and efficient route to the cyclohexane-1,3-dione core. organic-chemistry.orggoogle.com

| Reaction Name | Key Steps | Starting Materials Example | Product Type |

| Robinson Annulation | 1. Michael Addition2. Intramolecular Aldol Condensation | 2-Methylcyclohexane-1,3-dione + Methyl vinyl ketone | Cyclohexenone derivative |

| Michael-Claisen Process | 1. Double Michael Addition2. Claisen Cyclization | Acetone + Ethyl acrylate | Cyclohexane-1,3-dione derivative |

Advanced Cyclization Approaches for Substituted Cyclohexane-1,3-diones

Beyond classical methods, advanced cyclization strategies offer improved efficiency, selectivity, and access to complex structural analogs. These approaches often employ unique starting materials or catalytic systems to construct the dione ring.

One such advanced method involves the ring-opening cyclization of cyclohexane-1,3-dione-2-spirocyclopropanes . researchgate.netacs.org In this reaction, the strained cyclopropane (B1198618) ring fused to the cyclohexane-1,3-dione core can be opened by a nucleophile, such as a primary amine. This ring-opening is followed by an intramolecular cyclization to form a new heterocyclic system. While this specific example leads to tetrahydroindol-4-ones, the principle of using strained spirocyclic precursors demonstrates a modern strategy for elaborating on the cyclohexane-1,3-dione scaffold. The reaction can proceed efficiently at room temperature without the need for catalysts. researchgate.netacs.org

Furthermore, modern adaptations of the Michael addition-based cyclizations represent a significant advancement. Cascade or domino reactions that combine multiple steps into a single, uninterrupted sequence provide a highly efficient means of building substituted cyclohexanone skeletons. beilstein-journals.org For instance, a cascade inter-intramolecular double Michael strategy can be used to synthesize highly functionalized cyclohexanones with excellent diastereoselectivity. beilstein-journals.org These one-pot procedures, which leverage carefully chosen catalysts and reaction conditions, enhance atom economy and reduce the need for isolating intermediates, aligning with the principles of green chemistry. google.comgoogle.com

Introduction and Functionalization of the Pent-4-EN-1-YL Substituent

Once the cyclohexane-1,3-dione ring is formed, the next critical phase is the introduction of the specific 4-(pent-4-en-1-yl) side chain. This is typically accomplished through alkylation or related C-C bond-forming reactions at the C4 position.

Alkylation and Arylation Reactions at the 4-Position of Cyclohexane-1,3-diones

The C4 position of cyclohexane-1,3-dione is part of a vinylogous acid system, meaning its α-proton (at C4) is acidic and can be removed by a suitable base to form a nucleophilic dienolate. This nucleophile can then react with an electrophile to form a new carbon-carbon bond.

To introduce the pent-4-en-1-yl group, a direct alkylation strategy would involve reacting the pre-formed cyclohexane-1,3-dione with a suitable base (e.g., sodium hydride, lithium diisopropylamide) to generate the dienolate, followed by the addition of a 5-carbon electrophile containing a terminal alkene, such as 5-bromo-1-pentene or 5-iodo-1-pentene . The nucleophilic C4 of the dienolate attacks the electrophilic carbon of the pentenyl halide, displacing the halide and forming the desired 4-substituted product. The choice of solvent and base is critical to control the regioselectivity of the alkylation (C4 vs. C2).

| Reagent Type | Example Reagent | Role in Reaction |

| Diketone Substrate | Cyclohexane-1,3-dione | Nucleophile precursor |

| Base | Sodium Hydride (NaH) | Deprotonates C4 to form dienolate |

| Alkylating Agent | 5-bromo-1-pentene | Electrophile providing the side chain |

Coupling Reactions for Alkene Chain Elaboration

For instance, the cyclohexane-1,3-dione could first be alkylated with a shorter, functionalized chain, such as a 3-halopropyl group (e.g., using 1-bromo-3-iodopropane). The resulting 4-(3-iodopropyl)cyclohexane-1,3-dione could then undergo a cross-coupling reaction to add the remaining two carbons. A Sonogashira coupling with trimethylsilylacetylene, followed by desilylation and partial hydrogenation, could achieve this. Alternatively, a Suzuki coupling with vinylboronic acid or a Stille coupling with vinyltributylstannane could be employed to directly install the vinyl group at the end of the propyl chain. These methods are powerful for forming C-C bonds under relatively mild conditions.

Stereoselective Introduction of the 4-Substituent

Introducing the substituent at the C4 position creates a new stereocenter. Controlling the stereochemistry of this center is a significant challenge that can be addressed using modern catalytic methods. Because the C4 position is vinylogous to the carbonyl groups, its functionalization can be guided by asymmetric catalysis.

Organocatalysis, in particular, offers powerful tools for this purpose. Chiral primary amines, such as those derived from cinchona alkaloids or proline, can catalyze the enantioselective conjugate addition of nucleophiles to α,β-unsaturated systems or, in this case, the addition of an electrophile to a nucleophilic precursor. nih.gov The catalyst reacts with one of the ketone groups to form a chiral dienamine intermediate. This intermediate then reacts with the electrophile (e.g., a precursor to the pentenyl group) in a highly controlled, stereoselective manner. This approach ensures that the substituent is added to one face of the molecule preferentially, leading to a high enantiomeric excess of the desired product. nih.gov The geometry of the cyclic scaffold plays a crucial role in directing the selective formation of the necessary dienamine intermediate for such a reaction to occur. nih.gov

Catalytic Strategies in the Synthesis of 4-(Pent-4-EN-1-YL)cyclohexane-1,3-dione Precursors

Catalysis is integral to nearly every stage of the synthesis, from the formation of the core ring to the introduction of the side chain. Various catalytic strategies are employed to enhance reaction rates, yields, and selectivity.

Base Catalysis: Strong bases like sodium hydride (NaH) and potassium tert-butoxide (t-BuOK) are crucial for deprotonating carbonyl compounds to form the enolates needed for both the initial annulation reactions (Michael-Claisen, Aldol) and the subsequent alkylation at the C4 position. google.comgoogle.com

Acid Catalysis: Brønsted acids (e.g., trifluoromethanesulfonic acid) and Lewis acids can be used to catalyze cyclization and annulation reactions, often by activating carbonyl groups towards nucleophilic attack. organic-chemistry.org

Transition-Metal Catalysis: As discussed in section 2.3.2, catalysts based on palladium, ruthenium, or gold are essential for advanced C-C bond-forming reactions like Suzuki, Sonogashira, and enyne metathesis, which can be used to elaborate the side chain. beilstein-journals.org

Organocatalysis: Chiral organic molecules like L-proline and its derivatives are highly effective for promoting asymmetric reactions. nih.gov In the context of synthesizing substituted cyclohexanediones, organocatalysts are primarily used to achieve high enantioselectivity in the introduction of substituents, as seen in asymmetric Michael additions and vinylogous alkylations. nih.gov

| Catalyst Type | Example | Application in Synthesis |

| Base Catalyst | Potassium tert-butoxide (t-BuOK) | Annulation and alkylation reactions |

| Acid Catalyst | Trifluoromethanesulfonic acid (TfOH) | Cyclization of precursors |

| Transition Metal | Palladium(0) complexes | Cross-coupling reactions for side-chain elaboration |

| Organocatalyst | L-Proline / Chiral primary amines | Stereoselective introduction of the 4-substituent |

Organocatalytic Approaches to Cyclic 1,3-Dione Derivatives

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, offering an alternative to metal-based catalysts. nih.gov The Michael addition reaction is a fundamental carbon-carbon bond-forming reaction that has been a primary focus in the development of organocatalytic methods for synthesizing 4-substituted cyclohexane-1,3-dione analogs. hawaii.edu

This approach typically involves the reaction of a cyclic 1,3-dione with an α,β-unsaturated ketone or aldehyde. Small chiral organic molecules, such as proline and its derivatives, are often used to catalyze these reactions, facilitating the formation of an enamine intermediate with the ketone. This activation strategy allows for highly stereoselective additions. Although early studies using L-proline as a catalyst reported good yields but low enantioselectivities, subsequent research has led to the development of more sophisticated organocatalysts that provide high levels of stereocontrol.

Thiourea-based bifunctional organocatalysts have also been successfully applied in asymmetric Michael additions involving cycloketones and nitroalkenes. tandfonline.com These catalysts activate the reaction through hydrogen bonding interactions, leading to the formation of the chiral product. tandfonline.com The general mechanism involves the formation of an enamine from the ketone and the amine catalyst, which then undergoes a 1,4-addition to an α,β-unsaturated acceptor.

Table 1: Organocatalytic Michael Addition for the Synthesis of 4-Substituted Cyclic 1,3-Dione Derivatives

| Catalyst | Nucleophile | Electrophile | Product Type | Yield | Stereoselectivity |

|---|---|---|---|---|---|

| L-proline derivatives | Cyclohexane-1,3-dione | α,β-unsaturated ketones | 4-Substituted cyclohexane-1,3-dione | Good | Low to high ee |

| Thiourea-based catalysts | Cycloketones | Nitroalkenes | Chiral nitroalkanes | High | High ee |

| Cinchona-derived catalysts | 1,3-Diketone | Enone | Bicyclic ring system | 76% | 90% ee, 19:1 dr |

Transition Metal-Catalyzed Transformations for 1,3-Dione Synthesis

Transition metal catalysis provides a robust and efficient platform for the synthesis of 4-alkenylcyclohexane-1,3-dione and its analogs. Palladium-catalyzed reactions, in particular, have been extensively developed for this purpose. The Tsuji-Trost allylic alkylation is a prominent example, where a broad range of allylic substrates can be coupled with nucleophiles like β-dicarbonyl compounds. mdpi.com This reaction is known for its high chemo-, regio-, and stereoselectivity. mdpi.com

A more atom-economical approach is the palladium-catalyzed allylic C-H alkylation, which avoids the need for pre-functionalized allylic substrates. mdpi.comnih.gov In this reaction, a π-allylpalladium intermediate is formed through the electrophilic cleavage of an allylic C-H bond, which is then attacked by a nucleophile such as a 1,3-dicarbonyl compound. mdpi.com The catalytic cycle is completed by the reoxidation of Pd(0) to Pd(II), often with an oxidant like benzoquinone. mdpi.comnih.gov

Rhodium-catalyzed reactions have also been utilized for the synthesis of substituted cyclic compounds. For instance, rhodium-catalyzed C-H activation has been employed to create 4-methyl-substituted dihydroisoquinolones, demonstrating the potential of this metal for regioselective functionalization. acs.org Rhodium catalysts are also effective in [4+3] cycloaddition reactions, which can be used to construct complex ring systems. nih.gov

Table 2: Transition Metal-Catalyzed Synthesis of 4-Alkenylcyclohexane-1,3-dione Analogs

| Metal/Catalyst | Reaction Type | Substrate 1 | Substrate 2 | Product Type |

|---|---|---|---|---|

| Palladium | Allylic C-H Alkylation | Alkene | 1,3-Dicarbonyl compound | 4-Alkenyl-1,3-dicarbonyl |

| Palladium | Tsuji-Trost Alkylation | Allylic acetate/halide | Enolate of 1,3-dione | 4-Allyl-1,3-dione |

| Rhodium | C-H Activation | Benzhydroxamic acid | Propene | 4-Methyl-dihydroisoquinolone |

| Rhodium | [4+3] Cycloaddition | Diene | Allenyl derivative | Tropane derivative |

Green Chemistry Approaches in Dione Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic methods for dione derivatives. Microwave-assisted synthesis has emerged as a valuable technique, often leading to shorter reaction times, higher yields, and increased product purity. nih.gov This method utilizes microwave irradiation to efficiently heat the reaction mixture, thereby accelerating the rate of reaction. nih.gov

Microwave-assisted organic synthesis has been successfully applied to a variety of reactions, including the synthesis of thiazolidin-4-one derivatives through multi-component reactions. nih.govresearchgate.net These protocols often employ environmentally friendly solvents or even solvent-free conditions, further enhancing their green credentials. The application of microwave irradiation to the synthesis of this compound and its analogs could offer significant advantages over conventional heating methods.

Solvent selection is another crucial aspect of green chemistry. The use of ionic liquids has been explored in L-proline catalyzed Michael additions. researchgate.net While these reactions proceeded smoothly, they showed limited stereoselectivity. The development of sustainable and reusable catalytic systems is an ongoing area of research aimed at minimizing waste and environmental impact.

Total Synthesis of Complex Molecules Incorporating the 4-Alkenylcyclohexane-1,3-dione Motif

The 4-alkenylcyclohexane-1,3-dione scaffold is a key structural element in a variety of natural products. researchgate.netgoogle.com Its presence provides a versatile handle for further chemical transformations, enabling the construction of intricate molecular architectures. The total synthesis of numerous biologically active compounds has relied on the strategic use of cyclohexane-1,3-dione derivatives as starting materials. tandfonline.comresearchgate.netyoutube.com

For example, these dione derivatives are precursors in the synthesis of various alkaloids, including those from the Strychnos and Aspidosperma families. cnrs.fr Intramolecular Heck reactions have been a key strategy in these syntheses to create spiro quaternary carbon centers, which are common in these natural products. cnrs.fr

The cyclohexane-1,3-dione motif is also found in the structure of certain cannabinoids and their analogs. The synthesis of these compounds often involves the coupling of a resorcinol (B1680541) derivative with a terpene-like fragment. hawaii.edutue.nl For instance, the synthesis of 8,9-dihydrocannabidiol (B10830663) (H2CBD) and related "neocannabinoids" can be achieved through a one-step Friedel-Crafts reaction between a cyclic allylic alcohol and a substituted resorcinol. chemrxiv.org The development of efficient synthetic routes to these complex molecules is of significant interest due to their potential therapeutic applications.

Chemical Reactivity and Mechanistic Investigations of 4 Pent 4 En 1 Yl Cyclohexane 1,3 Dione

Keto-Enol Tautomerism in 1,3-Cyclohexanedione (B196179) Systems

The 1,3-dicarbonyl motif is well-known for existing as an equilibrium mixture of diketo and keto-enol tautomers. researchgate.net In solution, 1,3-cyclohexanedione predominantly exists as its enol tautomer. wikipedia.org This phenomenon is attributed to the formation of a conjugated system and the potential for intermolecular hydrogen bonding. researchgate.net

Conformational Analysis of Keto and Enol Forms

Computational and spectroscopic studies have provided insight into the conformational landscape of 1,3-cyclohexanedione. The diketo form can exist in multiple conformations, with the chair and boat forms being of particular interest. acs.orgnih.gov The chair conformation is generally the more stable of the two. The enol form also adopts specific conformations to maximize stability, often influenced by the formation of intermolecular hydrogen bonds. researchgate.net

Factors Influencing Tautomeric Equilibria (e.g., Hydrogen Bonding, Solvent Effects)

The position of the keto-enol equilibrium is sensitive to a variety of factors, including solvent polarity, temperature, and concentration. researchgate.netwalisongo.ac.id Solvents that can act as hydrogen bond donors or acceptors can significantly influence the ratio of tautomers. researchgate.net For instance, in aqueous solutions, the equilibrium can be affected by the hydrophobic nature of the microenvironment. rsc.org The formation of intermolecular hydrogen bonds between enol forms can lead to the formation of dimeric or polymeric aggregates, further stabilizing the enol tautomer. researchgate.net The presence of substituents on the cyclohexane (B81311) ring can also impact the equilibrium. researchgate.net

Role of Tautomerism in Reaction Pathways

The existence of both keto and enol forms provides multiple pathways for chemical reactions. The enol form, with its nucleophilic double bond, and the corresponding enolate anion are key intermediates in many carbon-carbon bond-forming reactions. vanderbilt.edu The acidity of the α-protons in the diketo form allows for facile deprotonation to generate the enolate. vanderbilt.edu The specific tautomer or its corresponding anion that participates in a reaction can dictate the regiochemical and stereochemical outcome of the product. The buffering functions of 1,3-cyclohexanedione derivatives in non-aqueous solutions must also be considered in catalyzed reactions, as the tautomerization equilibrium can interact with and neutralize acid or base catalysts. acs.org

Intramolecular Cyclization Reactions of the Alkene and Dione (B5365651) Functionalities

The presence of both a dione (or its enol/enolate) and an alkene in 4-(pent-4-en-1-yl)cyclohexane-1,3-dione allows for intramolecular reactions, leading to the formation of new cyclic structures. These reactions are powerful tools in organic synthesis for constructing complex polycyclic systems. rsc.org

Intramolecular Carbon-Carbon Bond Formation via the Dione Enol/Enolate

The enol or enolate of the 1,3-dione can act as a nucleophile, attacking the electrophilic double bond of the pentenyl side chain. This type of intramolecular cyclization is a common strategy for forming new carbon-carbon bonds. rsc.org The reaction can be promoted by either acid or base catalysis to facilitate the formation of the reactive enol or enolate intermediate. The regioselectivity of the cyclization (i.e., the size of the newly formed ring) is governed by factors such as the length of the tether connecting the nucleophile and the electrophile, as well as the stability of the resulting cyclic product.

Photochemical Cyclization Reactions (e.g., [2+2] Photocyclization involving Enediones)

Photochemical methods offer an alternative pathway for intramolecular cyclization. Enones and enediones are known to undergo [2+2] photocycloaddition reactions with alkenes upon irradiation with UV light. wikipedia.orglibretexts.org This reaction proceeds through the formation of an excited state of the enedione, which then reacts with the alkene in a stepwise manner involving a diradical intermediate. wikipedia.org The stereochemistry of the resulting cyclobutane (B1203170) ring can often be predicted based on the geometry of the reactants and the reaction conditions. acs.orgscripps.edu For cyclic enones like those derived from 1,3-cyclohexanedione, the stereochemical outcome can be influenced by the ring conformation. scripps.edu

Ring-Closing Metathesis (RCM) with the Pendant Alkene

The terminal alkene in the pentenyl side chain of this compound makes it an ideal substrate for ring-closing metathesis (RCM). RCM is a powerful synthetic methodology that utilizes transition metal catalysts, most notably those based on ruthenium, to form cyclic alkenes from dienes through the intramolecular redistribution of carbon-carbon double bonds. wikipedia.orgorganic-chemistry.org

In the case of this compound, an intramolecular RCM reaction would be expected to yield a bicyclic product containing a new seven-membered ring fused to the cyclohexane-1,3-dione core. The reaction is driven forward by the formation of a volatile byproduct, ethylene. wikipedia.org The general mechanism of RCM, as proposed by Chauvin, involves a series of [2+2] cycloadditions and cycloreversions with the metal alkylidene catalyst, proceeding through a metallacyclobutane intermediate. medwinpublishers.com The high functional group tolerance of modern Grubbs-type catalysts makes them well-suited for substrates containing the 1,3-dione moiety. organic-chemistry.org

| Reactant | Reaction Type | Catalyst | Expected Product |

| This compound | Ring-Closing Metathesis | Grubbs' Catalyst | Bicyclo[5.4.0]undec-7-ene-2,4-dione |

Other Cycloaddition and Cascade Reactions

Beyond the intramolecular [2+2] photocycloaddition, the alkene and dione functionalities in this compound can potentially participate in other cycloaddition and cascade reactions. For instance, the terminal alkene could act as a dipolarophile in 1,3-dipolar cycloaddition reactions with various 1,3-dipoles, leading to the formation of five-membered heterocyclic rings. organic-chemistry.orgwikipedia.org

Furthermore, the combination of the dione and alkene moieties opens up possibilities for cascade reactions, where a single synthetic operation triggers a sequence of bond-forming events to rapidly build molecular complexity. 20.210.105ub.edubuchler-gmbh.com For example, an initial intermolecular reaction at the 1,3-dione could be followed by an intramolecular cyclization involving the pendant alkene. The specific nature of these cascade reactions would be highly dependent on the chosen reagents and reaction conditions.

Intermolecular Reactions of the 1,3-Dione System

The cyclohexane-1,3-dione moiety is a classic example of a β-dicarbonyl compound, characterized by the presence of a highly reactive active methylene (B1212753) group.

The methylene group situated between the two carbonyl groups (the C-2 position) of the cyclohexane-1,3-dione ring is particularly acidic due to the resonance stabilization of the resulting enolate anion. This acidity allows for easy deprotonation by a base, generating a nucleophilic enolate that can participate in a wide range of carbon-carbon bond-forming reactions. This reactivity is fundamental to the use of 1,3-diones as versatile building blocks in organic synthesis. google.com

The nucleophilic character of the enolate derived from this compound allows it to undergo condensation reactions with various electrophiles. A prominent example is the Knoevenagel condensation, which involves the reaction of the active methylene group with aldehydes or ketones, typically catalyzed by a weak base. wikipedia.org This reaction initially forms an α,β-unsaturated dicarbonyl compound, which can then serve as a Michael acceptor for a second equivalent of the dione, leading to the formation of more complex structures. acs.org

This reactivity is widely exploited for the synthesis of a diverse array of heterocyclic compounds. researchgate.netscirp.org By reacting this compound with appropriate bifunctional reagents, a variety of fused heterocyclic rings can be constructed. For example, reactions with reagents containing both a nucleophilic and an electrophilic center can lead to the formation of pyrans, pyridines, thiazoles, and other heterocyclic systems annulated to the cyclohexane ring. nih.govnih.gov

| Reactant 1 | Reactant 2 | Reaction Type | Resulting Heterocycle |

| This compound | Aryl Aldehyde | Knoevenagel Condensation | 2-Arylidene-4-(pent-4-en-1-yl)cyclohexane-1,3-dione |

| This compound | Aryl Aldehyde + Malononitrile | Multicomponent Reaction | Substituted Pyran derivative |

| This compound | Diazonium Salts | Japp-Klingemann Reaction | Substituted Triazine derivative |

Michael Addition Reactivity of the 1,3-Dione Moiety

The 1,3-dione moiety within the cyclohexane ring of this compound is characterized by the presence of an acidic methylene group flanked by two carbonyl groups. This structural feature is central to its reactivity as a Michael donor in conjugate addition reactions.

General Reactivity and Mechanistic Considerations

In a typical Michael addition reaction, a Michael donor (a nucleophile) adds to a Michael acceptor (an α,β-unsaturated carbonyl compound) in a 1,4-conjugate fashion. The acidic protons on the carbon atom situated between the two carbonyl groups (the α-carbon) of the cyclohexane-1,3-dione can be readily abstracted by a base to form a stabilized enolate. This enolate anion serves as the potent nucleophile in the Michael reaction.

The general mechanism proceeds as follows:

Deprotonation: A base removes a proton from the α-carbon of the 1,3-dione, forming a resonance-stabilized enolate.

Nucleophilic Attack: The enolate attacks the β-carbon of an α,β-unsaturated compound (the Michael acceptor).

Protonation: The resulting enolate intermediate is protonated to yield the final Michael adduct.

The presence of the 4-(pent-4-en-1-yl) substituent is not expected to significantly alter the fundamental Michael addition reactivity of the 1,3-dione moiety, although it may exert some steric influence on the approaching Michael acceptor.

Hypothetical Reaction Schemes

While no specific examples for this compound are documented, we can postulate its reactivity with common Michael acceptors based on the behavior of similar 1,3-diones. The table below illustrates potential reactants and the expected type of product.

| Michael Donor | Michael Acceptor Example | Catalyst (Typical) | Expected Product Type |

| This compound | Methyl vinyl ketone | Basic (e.g., NaOH, Et3N) | 2-(3-oxobutyl)-4-(pent-4-en-1-yl)cyclohexane-1,3-dione |

| This compound | Acrylonitrile | Basic (e.g., NaOEt) | 2-(2-cyanoethyl)-4-(pent-4-en-1-yl)cyclohexane-1,3-dione |

| This compound | Diethyl maleate | Basic (e.g., piperidine) | Diethyl 2-((2,6-dioxo-5-(pent-4-en-1-yl)cyclohexyl)succinate |

Factors Influencing Reactivity

Several factors would be expected to influence the outcome of a Michael addition involving this compound:

Nature of the Michael Acceptor: The electrophilicity of the β-carbon of the acceptor is a key determinant of reaction rate and success.

Base Catalyst: The choice of base can affect the rate of enolate formation and potentially influence side reactions.

Solvent: The polarity of the solvent can impact the solubility of reactants and the stability of intermediates.

Reaction Temperature: As with most reactions, temperature will affect the reaction rate.

Due to the lack of specific experimental data, detailed research findings, such as optimized reaction conditions, yields, and spectroscopic data for Michael adducts of this compound, cannot be provided. The information presented herein is based on the established principles of organic chemistry as they apply to the general class of cyclohexane-1,3-diones.

Spectroscopic Characterization Methodologies for 4 Pent 4 En 1 Yl Cyclohexane 1,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the definitive structural analysis of 4-(pent-4-en-1-yl)cyclohexane-1,3-dione, offering precise information about the proton and carbon environments within the molecule. Due to the phenomenon of keto-enol tautomerism inherent to the cyclohexane-1,3-dione ring, its NMR spectra can be complex, often showing signals for both the diketo and the more stable enol form in solution. researchgate.netacs.orgmasterorganicchemistry.com The following analysis considers the signals expected for both tautomers.

The ¹H NMR spectrum provides a map of the different proton environments. The integration of signal areas corresponds to the number of protons, while chemical shifts indicate the electronic environment, and coupling patterns reveal neighboring protons.

Alkenyl Protons: The terminal alkene of the pentenyl side chain gives rise to characteristic signals in the downfield region of the spectrum. chemistrysteps.com

Vinylic Protons: The two terminal protons (=CH₂) are diastereotopic and are expected to resonate as distinct multiplets in the range of δ 4.9-5.1 ppm. The single internal vinylic proton (-CH=) will appear as a complex multiplet, typically between δ 5.7-5.9 ppm, due to coupling with the terminal vinylic protons and the adjacent allylic protons. pdx.edulibretexts.org

Allylic Protons: The two protons on the carbon adjacent to the double bond (-CH₂-CH=) are expected to appear in the δ 2.0-2.2 ppm region. Their signal will be split by the neighboring vinylic and aliphatic protons.

Cycloaliphatic Protons: The protons on the cyclohexane-1,3-dione ring and the attached pentyl chain exhibit signals that are highly dependent on whether the ring is in the diketo or enol form.

Diketo Form: In the symmetric diketo tautomer, the protons on the cyclohexane (B81311) ring would have more complex splitting patterns. The proton at C4, bearing the pentenyl group, would be a multiplet around δ 2.5-2.8 ppm. The methylene (B1212753) protons at C2, flanked by two carbonyls, would be chemically equivalent and appear as a singlet around δ 3.0-3.5 ppm. The protons at C5 and C6 would show complex multiplets in the δ 1.8-2.5 ppm range.

Enol Form: The enol form is often the major tautomer in non-polar solvents. rsc.org This form possesses a vinylic proton within the ring and a hydroxyl proton. The enolic hydroxyl proton (-OH) gives a broad singlet, typically in the downfield region of δ 10-16 ppm, due to strong intramolecular hydrogen bonding. The vinylic proton on the ring (-C=CH-) would appear as a singlet around δ 5.0-5.5 ppm. The protons on the saturated part of the ring (C4, C5, C6) would exhibit complex multiplets at δ 1.5-2.8 ppm.

Aliphatic Chain Protons: The remaining methylene protons of the pentenyl side chain (-CH₂-CH₂-) will resonate as multiplets in the upfield region, typically between δ 1.2-1.8 ppm.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts (δ ppm)

| Proton Assignment | Expected Chemical Shift (ppm) - Diketo Form | Expected Chemical Shift (ppm) - Enol Form | Multiplicity | Integration |

| =CH₂ (Terminal Alkenyl) | 4.9 - 5.1 | 4.9 - 5.1 | m | 2H |

| -CH= (Internal Alkenyl) | 5.7 - 5.9 | 5.7 - 5.9 | m | 1H |

| -CH₂-CH= (Allylic) | 2.0 - 2.2 | 2.0 - 2.2 | m | 2H |

| -CH- (on C4) | 2.5 - 2.8 | 2.5 - 2.8 | m | 1H |

| -CH₂- (on C2) | 3.0 - 3.5 | N/A (part of C=C) | s | 2H |

| Ring -CH₂- (on C5, C6) | 1.8 - 2.5 | 1.8 - 2.5 | m | 4H |

| Chain -CH₂- | 1.2 - 1.8 | 1.2 - 1.8 | m | 4H |

| Enolic =CH- | N/A | 5.0 - 5.5 | s | 1H |

| Enolic -OH | N/A | 10.0 - 16.0 | br s | 1H |

Abbreviations: s = singlet, m = multiplet, br s = broad singlet

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical nature.

Alkenyl Carbons: The sp² hybridized carbons of the terminal double bond are expected in the δ 114-140 ppm range. The terminal CH₂ carbon will be around δ 115 ppm, while the internal CH carbon will be further downfield, around δ 138 ppm. libretexts.orglibretexts.org

Carbonyl Carbons: In the diketo form, the two carbonyl carbons (C1 and C3) would be equivalent and appear as a single peak in the δ 205-220 ppm region. libretexts.org In the enol form, one carbonyl carbon remains (δ ~190-200 ppm), while the other becomes part of the enol C=C-OH system, shifting upfield to the δ 170-185 ppm range. libretexts.orgrsc.org

Cycloaliphatic and Aliphatic Carbons: The sp³ hybridized carbons of the cyclohexane ring and the pentenyl chain will resonate in the upfield region (δ 20-60 ppm). The carbon at C4, attached to the side chain, would be around δ 40-50 ppm. The methylene carbon at C2 in the diketo form is expected around δ 50-60 ppm. The other ring and chain carbons will appear in the δ 20-40 ppm range. docbrown.info

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (δ ppm)

| Carbon Assignment | Expected Chemical Shift (ppm) - Diketo Form | Expected Chemical Shift (ppm) - Enol Form |

| C=O (C1, C3) | 205 - 220 | ~195 (one C=O), ~180 (C-OH) |

| -CH= (Alkenyl) | ~138 | ~138 |

| =CH₂ (Alkenyl) | ~115 | ~115 |

| C2 (-CH₂-) | 50 - 60 | ~100 (=CH-) |

| C4 (-CH-) | 40 - 50 | 40 - 50 |

| C5, C6 (-CH₂-) | 20 - 40 | 20 - 40 |

| Aliphatic Chain (-CH₂-) | 25 - 35 | 25 - 35 |

To unambiguously assign the complex ¹H and ¹³C signals and to determine the connectivity of atoms, a series of 2D NMR experiments are essential. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It would be used to trace the connectivity within the pentenyl chain (vinylic to allylic to aliphatic protons) and through the cyclohexane ring. For instance, correlations would be observed between the proton at C4 and its neighbors on the ring and the side chain.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. youtube.com This allows for the definitive assignment of which protons are attached to which carbons, for example, linking the vinylic proton signals to the corresponding sp² carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which is critical for stereochemical assignments, particularly for determining the relative orientation of the pentenyl substituent on the cyclohexane ring.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Carbonyl (C=O) Stretching: In the diketo form, a strong absorption band is expected in the range of 1700-1725 cm⁻¹ for the saturated six-membered ring ketones. blogspot.com Due to coupling between the two carbonyl groups, this might appear as a doublet.

Alkene (C=C) Stretching: The terminal C=C double bond of the pentenyl group will show a stretching vibration of medium intensity around 1640-1650 cm⁻¹. libretexts.orgorgchemboulder.compressbooks.pub

C-H Stretching: The spectrum will also feature C-H stretching vibrations. The sp² C-H bonds of the alkene (=C-H) will absorb just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹), while the sp³ C-H bonds of the aliphatic chain and ring will absorb just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). orgchemboulder.compressbooks.pub

The presence of the enol tautomer significantly alters the IR spectrum. mdpi.com

Enol C=O and C=C Stretching: In the enol form, the carbonyl stretching frequency is lowered due to conjugation and intramolecular hydrogen bonding, appearing as a strong, broad band around 1580-1640 cm⁻¹. mdpi.com This band often overlaps with the C=C stretching vibration of the enol system.

O-H Stretching: The most distinctive feature of the enol form is a very broad and strong O-H stretching band appearing between 2500-3200 cm⁻¹. This broadness is a hallmark of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the remaining carbonyl oxygen. researchgate.net

Interactive Data Table: Predicted IR Absorption Frequencies (cm⁻¹)

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) - Diketo Form | Expected Frequency (cm⁻¹) - Enol Form | Intensity |

| C=O | Stretch | 1700 - 1725 | 1580 - 1640 | Strong |

| C=C (Alkenyl) | Stretch | 1640 - 1650 | 1640 - 1650 | Medium |

| C=C (Enol) | Stretch | N/A | ~1600 (often merged with C=O) | Strong |

| =C-H | Stretch | 3010 - 3100 | 3010 - 3100 | Medium |

| -C-H | Stretch | 2850 - 2960 | 2850 - 2960 | Strong |

| O-H (Enol) | Stretch | N/A | 2500 - 3200 | Strong, Very Broad |

| =C-H | Bend (Out-of-plane) | 910 - 990 | 910 - 990 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions.

High-resolution mass spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. For this compound, with a chemical formula of C₁₁H₁₆O₂, the theoretical exact mass can be calculated. This precise mass measurement from HRMS is crucial for confirming the molecular formula and distinguishing it from other isobaric compounds.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Chemical Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₁₁H₁₇O₂⁺ | 181.1223 |

| [M+Na]⁺ | C₁₁H₁₆O₂Na⁺ | 203.1043 |

| [M-H]⁻ | C₁₁H₁₅O₂⁻ | 179.1077 |

Note: The data in this table is theoretical and serves as a reference for expected HRMS results.

In mass spectrometry, the molecular ion can undergo fragmentation, providing valuable information about the molecule's structure. The fragmentation of this compound is expected to be influenced by both the cyclohexane-1,3-dione ring and the pentenyl side chain. The fragmentation patterns of substituted cyclohexane-1,3-diones can often be rationalized from either the diketo or the enol form. cdnsciencepub.com For the diketo form, initial cleavages adjacent to the carbonyl groups are common. For the enol form, retro-Diels-Alder reactions are a characteristic fragmentation pathway. cdnsciencepub.comresearchgate.net

Key fragmentation pathways for this compound would likely involve:

Loss of the pentenyl side chain: Cleavage of the bond between the cyclohexane ring and the pentenyl chain.

Fragmentation within the pentenyl side chain: Cleavage at various points along the C5 chain, particularly at the allylic position.

Ring cleavage of the cyclohexane-1,3-dione moiety: This can lead to a variety of smaller fragment ions. The presence of the substituent influences these ring cleavage processes. cdnsciencepub.comresearchgate.net

McLafferty rearrangement: If sterically feasible, this rearrangement could occur, involving the transfer of a hydrogen atom from the pentenyl chain to one of the carbonyl oxygens.

Table 2: Plausible Mass Spectrometry Fragmentation Ions for this compound

| m/z | Proposed Fragment Structure/Identity |

| 180 | [M]⁺• (Molecular Ion) |

| 111 | [M - C₅H₉]⁺ (Loss of pentenyl radical) |

| 97 | [C₆H₉O]⁺ (Fragment from ring cleavage) |

| 83 | [C₅H₇O]⁺ (Fragment from ring cleavage) |

| 69 | [C₅H₉]⁺ (Pentenyl cation) |

| 55 | [C₄H₇]⁺ or [C₃H₃O]⁺ |

Note: This table presents hypothetical fragmentation ions based on the general fragmentation patterns of related compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons to higher energy levels. This technique is particularly useful for studying compounds with chromophores, such as conjugated systems.

The cyclohexane-1,3-dione moiety in this compound can exist in equilibrium between the diketo form and its enol tautomer. The enol form contains a conjugated enone system (α,β-unsaturated ketone), which is a strong chromophore. The diketo form exhibits weaker n → π* transitions of the isolated carbonyl groups. The π → π* transition of the conjugated enol form is significantly more intense.

The position of the absorption maximum (λmax) for the π → π* transition of the enone can be predicted using the Woodward-Fieser rules. For a six-membered cyclic enone, the base value is 215 nm. The alkyl substituent at the β-position (position 4 of the cyclohexane ring) would cause a bathochromic (red) shift.

Table 3: Predicted UV-Vis Absorption Data for the Enol Tautomer of this compound

| Electronic Transition | Predicted λmax (in ethanol) | Molar Absorptivity (ε) | Chromophore |

| π → π | ~227-235 nm | High | Conjugated enone |

| n → π | ~300-330 nm | Low | Carbonyl group |

Note: The predicted λmax is an estimation based on Woodward-Fieser rules and data for similar compounds.

UV-Vis spectroscopy can provide valuable insights into the keto-enol tautomerism of cyclohexane-1,3-dione derivatives. The position and intensity of the absorption bands can be influenced by the solvent polarity. researchgate.netacs.org In polar solvents, the more polar keto form may be stabilized, while in nonpolar solvents, the enol form, which can form intramolecular hydrogen bonds (in some derivatives) or intermolecular hydrogen bonds, might be favored. By observing the changes in the UV-Vis spectrum in different solvents, it is possible to infer the predominant tautomeric form in a given environment. An increase in the intensity of the π → π* absorption band would suggest a shift in the equilibrium towards the enol form.

Computational and Theoretical Studies on 4 Pent 4 En 1 Yl Cyclohexane 1,3 Dione

Quantum Chemical Calculations (DFT, Ab Initio) for Structural and Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the structural and electronic properties of molecules. DFT methods, such as B3LYP and M06-2X, are often paired with basis sets like 6-31G(d,p) or 6-311++G(d,p) to provide a balance between accuracy and computational cost. researchgate.netnih.gov These methods are fundamental in predicting molecular geometries, energies, and other electronic characteristics.

The initial step in most computational studies is geometry optimization, which locates the minimum energy structure of a molecule. For 4-(Pent-4-en-1-yl)cyclohexane-1,3-dione, this involves determining the most stable arrangement of its atoms in three-dimensional space. The cyclohexane (B81311) ring typically adopts a chair conformation to minimize steric and torsional strain. sapub.org The presence of the 4-(Pent-4-en-1-yl) substituent introduces a conformational preference.

Computational analysis reveals that the bulky 4-substituent will preferentially occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens on the ring. sapub.org This leads to two primary chair conformers, with the equatorial conformer being significantly lower in energy and thus more stable. Rotational barriers and a full conformational analysis can be performed to map the potential energy surface and identify all stable conformers and the energy barriers between them. researchgate.net

Table 1: Representative Conformational Energy Data for 4-Substituted Cyclohexane-1,3-diones Data modeled on typical findings for similar structures.

| Conformer | Substituent Position | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

|---|---|---|---|

| Chair 1 | Equatorial | 0.00 | C1-C2-C3-C4 ≈ -55° |

| Chair 2 | Axial | ~5.0 - 6.0 | C1-C2-C3-C4 ≈ 55° |

| Twist-Boat | - | ~5.5 - 7.0 | - |

Quantum chemical calculations are instrumental in mapping the energy profiles of chemical reactions, such as the keto-enol tautomerization. By locating the transition state (TS)—the highest energy point along the reaction coordinate—the activation energy (the barrier to reaction) can be determined. For the interconversion of keto and enol tautomers, the process involves an intramolecular proton transfer. acs.org

Calculations on analogous 1,3-diones show that this proton transfer proceeds through a cyclic transition state. orientjchem.org The activation free energy barrier for the enolization of cyclohexane-1,3-dione has been calculated to be approximately 58.4 kcal/mol in the aqueous phase using the M062X-SMD/6-31+G(d,p) level of theory. acs.org The energy difference between the reactant (keto form), transition state, and product (enol form) provides a complete thermodynamic and kinetic profile of the tautomerization process. orientjchem.org

A significant application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results to confirm molecular structures. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., GIAO-DFT), is a reliable approach for calculating NMR chemical shifts. researchgate.netisc.ac

For cyclohexane-1,3-dione and its derivatives, theoretical ¹³C NMR chemical shifts can be calculated and compared with experimental data through correlation analysis. researchgate.net This requires accurate geometry optimization, often including solvent effects, followed by the GIAO calculation of nuclear magnetic shielding constants. researchgate.netstackexchange.com The predicted shifts for the carbonyl carbons (C1, C3), the alpha-carbon (C2), and the carbons of the pentenyl side chain can help in assigning the peaks in an experimental spectrum.

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for Cyclohexane-1,3-dione Based on data from similar computational studies. researchgate.net

| Carbon Atom | Calculated Shift (GIAO-DFT) | Experimental Shift (in CDCl₃) |

|---|---|---|

| C1/C3 (C=O) | ~202.5 | 202.1 |

| C2 (CH₂) | ~57.1 | 56.8 |

| C4/C6 (CH₂) | ~37.0 | 36.7 |

| C5 (CH₂) | ~21.5 | 21.2 |

Investigation of Keto-Enol Tautomerism through Computational Models

The equilibrium between the diketo form and its corresponding enol tautomer is a fundamental characteristic of 1,3-dicarbonyl compounds. Computational models are essential for quantifying the relative stabilities of these tautomers and understanding the factors that influence the equilibrium. researchgate.netresearchgate.net For cyclic 1,3-diones, the formation of an intramolecular hydrogen bond is sterically hindered, which affects the stability of the enol form compared to acyclic analogues. researchgate.net

The position of the keto-enol equilibrium is highly sensitive to the solvent environment. orientjchem.orgresearchgate.net Computational models can account for solvent effects in two primary ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) and its variants (IEFPCM, CPCM) or the SMD model, treat the solvent as a continuous medium with a specific dielectric constant. ruc.dkgaussian.com Calculations for cyclohexane-1,3-dione using the IEF-PCM/B3LYP level of theory have shown that the diketo form is more stable than the keto-enol form in both tetrahydrofuran (B95107) and water. Generally, more polar solvents tend to favor the more polar tautomer.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This allows for the direct modeling of specific solute-solvent interactions, such as hydrogen bonding. While computationally more intensive, this method can provide a more detailed picture of the solvation shell's influence on tautomeric stability.

Studies on similar systems show that as solvent polarity increases, the energy barrier for proton transfer can change, and the relative stability of the keto and enol forms is altered. orientjchem.org For instance, the energy difference between keto and enol forms of a related diketone was found to be -17.89 kcal/mol in the gas phase but decreased to -16.50 kcal/mol in water, indicating a stabilization of the enol form by the polar solvent. orientjchem.org

Table 3: Representative Solvation Effects on Tautomer Energy Difference (ΔE = E_enol - E_keto) Modeled on findings for analogous dicarbonyl compounds. orientjchem.org

| Solvent | Dielectric Constant (ε) | Calculated ΔE (kcal/mol) |

|---|---|---|

| Gas Phase | 1.0 | 1.5 |

| Cyclohexane | 2.0 | 1.3 |

| Methanol (B129727) | 32.6 | -0.5 |

| Water | 78.4 | -1.2 |

To rationalize the observed tautomeric preferences, various quantum chemical descriptors can be calculated. These descriptors provide quantitative measures of electronic structure and bonding that correlate with molecular stability.

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular interactions, such as hyperconjugation and hydrogen bonding. researchgate.net By examining the delocalization of electron density between occupied and unoccupied orbitals, one can quantify the stabilizing effects that favor one tautomer over another.

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to characterize chemical bonds and non-covalent interactions. The properties at the bond critical points (BCPs) can describe the strength of hydrogen bonds that may stabilize enol forms.

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important descriptors related to chemical reactivity and stability. nih.gov A larger HOMO-LUMO gap generally implies higher kinetic stability. The relative energies of these orbitals for the keto and enol forms can provide insights into their respective stabilities. researchgate.net

These computational tools collectively offer a comprehensive framework for understanding the intricate molecular properties of this compound, from its preferred shape to the dynamic equilibrium of its tautomeric forms.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the time-dependent behavior of molecules, providing insights into their structural fluctuations and conformational transitions. For a molecule such as this compound, MD simulations can elucidate the complex interplay between the flexible alkenyl side chain and the dynamic cyclohexane-1,3-dione ring. These simulations solve Newton's equations of motion for a system of atoms, generating trajectories that map the positions and velocities of atoms over time. Analysis of these trajectories reveals the accessible conformations, the energetics of interconversion between different states, and the influence of the surrounding environment, such as a solvent, on molecular behavior. While specific MD studies on this compound are not prominently available in published literature, the principles derived from simulations of substituted cyclohexanes and dicarbonyl compounds allow for a detailed theoretical exploration of its dynamic properties.

The dynamic nature of this compound is significantly influenced by the conformational freedom of its pentenyl side chain. This five-carbon chain, attached at the C4 position of the cyclohexane ring, is not a rigid structure. The rotation around the three carbon-carbon single bonds (C1'-C2', C2'-C3', and C3'-C4') allows the chain to adopt a multitude of conformations in three-dimensional space. The terminal double bond (C4'=C5') adds a region of planar rigidity at the end of the chain.

To illustrate the type of data obtained from such simulations, the following table presents a hypothetical population distribution of rotameric states for the C3-C4-C1'-C2' dihedral angle, which dictates the initial orientation of the side chain relative to the ring.

| Rotameric State | Dihedral Angle Range (Degrees) | Population (%) | Relative Free Energy (kcal/mol) |

|---|---|---|---|

| Anti-periplanar | 150 to -150 | 75 | 0.00 |

| Gauche (+) | 30 to 90 | 13 | 1.10 |

| Gauche (-) | -90 to -30 | 12 | 1.18 |

The cyclohexane-1,3-dione moiety is well-known to exhibit keto-enol tautomerism. cdnsciencepub.com The molecule can exist in the diketo form or in the more stable enol form, where a proton has transferred from the C2 carbon to one of the carbonyl oxygens, creating a hydroxyl group and a carbon-carbon double bond within the ring. In solution, cyclohexane-1,3-dione exists predominantly as its enol tautomer. researchgate.net The presence of the 4-pentenyl substituent is not expected to fundamentally change this equilibrium, though it may subtly influence the relative stabilities of the tautomers through electronic and steric effects.

Molecular dynamics simulations, particularly those employing quantum mechanics/molecular mechanics (QM/MM) methods, are ideally suited to study the dynamics of this tautomeric interconversion. Such simulations can model the proton transfer event, calculate the activation energy barrier for the interconversion, and determine the rate constants for the forward (keto to enol) and reverse (enol to keto) reactions. The simulations would also reveal the crucial role of solvent molecules, which can facilitate the proton transfer by forming hydrogen-bond networks that act as proton relays. The rate of interconversion would be highly dependent on the solvent environment; protic solvents like water or methanol would be expected to accelerate the process compared to aprotic solvents like chloroform (B151607) or dimethyl sulfoxide.

The following interactive table provides an illustrative example of how computational studies could summarize the thermodynamic and kinetic data for the tautomeric equilibrium in different solvent environments.

| Solvent | Dominant Tautomer | ΔG (Enol - Keto) (kcal/mol) | Equilibrium Population (Enol %) | Interconversion Barrier (kcal/mol) |

|---|---|---|---|---|

| Gas Phase | Enol | -2.5 | 98.5 | 15.2 |

| Chloroform | Enol | -2.1 | 97.2 | 12.8 |

| Water | Enol | -1.8 | 95.5 | 9.5 |

Broader Academic Implications and Future Research Directions Involving 4 Pent 4 En 1 Yl Cyclohexane 1,3 Dione

Development of Novel Synthetic Methodologies Utilizing the Cyclohexane-1,3-dione Scaffold

The cyclohexane-1,3-dione framework is a cornerstone in the synthesis of a wide array of valuable organic compounds, including natural products, bioactive molecules, and herbicides. google.comihbt.res.inresearchgate.net The development of efficient and innovative methods for the synthesis of substituted cyclohexane-1,3-diones is an ongoing area of research. google.com A regio-selective and consecutive Michael-Claisen process, for instance, has been developed for the synthesis of substituted cyclohexane-1,3-diones starting from materials like acetone (B3395972) and α,β-unsaturated esters. google.com

Future research could focus on developing stereoselective methodologies to introduce the pentenyl side chain onto the cyclohexane-1,3-dione scaffold, yielding enantiomerically pure starting materials for further transformations. Moreover, the exploration of one-pot multicomponent reactions involving the 4-(pent-4-en-1-yl)cyclohexane-1,3-dione core could lead to the rapid assembly of complex molecular structures, enhancing synthetic efficiency. nih.gov The highly active methylene (B1212753) group and the dicarbonyl functionality of the cyclohexane-1,3-dione moiety make it an ideal candidate for such investigations. researchgate.net

Table 1: Selected Synthetic Methodologies for Cyclohexane-1,3-dione Derivatives

| Methodology | Precursors | Key Features | Potential Application for this compound |

| Michael-Claisen Condensation | Acetone derivatives, α,β-unsaturated esters | One-pot synthesis, good atom economy. google.com | Synthesis of the core scaffold with subsequent alkylation to introduce the pentenyl group. |

| Intramolecular Cyclization of δ-keto-esters | Substituted δ-keto-esters | Can be performed under thermal conditions. google.com | A potential route to the core cyclic dione (B5365651) structure. |

| Asymmetric Michael Reactions | Cyclic diketones, β,γ-unsaturated-α-ketoesters | Catalytic, high enantioselectivity. nih.gov | Enantioselective introduction of functionalized side chains. |

Exploration of Intramolecular Reactions of the Alkene-Dione System

The presence of both a terminal alkene and a β-dicarbonyl system within the same molecule makes this compound a prime candidate for investigating intramolecular reactions. The spatial proximity of these two reactive functional groups can facilitate a variety of cyclization reactions, leading to the formation of novel polycyclic systems.

One promising avenue of research is the intramolecular Michael addition. Under basic or acidic conditions, the enolate of the cyclohexane-1,3-dione could add to the terminal alkene, leading to the formation of a new five- or six-membered ring. The regioselectivity of this cyclization would be a key aspect to investigate. Another area of interest is the exploration of intramolecular 1,3-dipolar cycloaddition reactions, which could lead to the synthesis of complex heterocyclic scaffolds. researchgate.net Furthermore, intramolecular reactions involving nitro-olefin adducts of cyclohexane-1,3-diones have been shown to yield interesting benzofuran (B130515) derivatives, suggesting that the alkene in the pentenyl chain could be similarly functionalized to participate in novel cyclizations. rsc.org

Design of Structurally Complex Molecules with Potential for Further Synthetic Transformations

The this compound scaffold is a versatile building block for the synthesis of more complex molecules. The dione functionality can be readily transformed into a variety of other functional groups, and the terminal alkene provides a handle for numerous chemical modifications.

For example, the dione can be converted to enaminones, which are valuable intermediates in their own right. google.com The alkene can undergo reactions such as epoxidation, dihydroxylation, or metathesis to introduce further complexity. The combination of these transformations could lead to the synthesis of novel polycyclic and heterocyclic compounds with potential biological activity. The cyclohexane-1,3-dione moiety is a known precursor for compounds with herbicidal, pesticidal, and a range of other biological activities. researchgate.net Therefore, complex molecules derived from this compound could be of interest for screening for such properties.

Table 2: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents/Conditions | Resulting Structure | Potential Applications |

| Intramolecular Michael Addition | Base or Acid | Bicyclic diketone | Core of polycyclic natural products |

| Olefin Metathesis | Grubbs' catalyst | Macrocycles or new ring systems | Synthesis of complex architectures |

| Epoxidation/Ring-Opening | m-CPBA, then nucleophile | Functionalized diols | Introduction of stereocenters |

| Knoevenagel Condensation | Malononitrile, base | Ylidene derivatives | Synthesis of electron-deficient systems |

Fundamental Contributions to Reaction Mechanism Understanding in Cyclic Diketone Chemistry

The study of the reactivity of this compound can provide valuable insights into the fundamental reaction mechanisms of cyclic diketones. The interplay between the dione and the tethered alkene can influence the kinetics and thermodynamics of various reactions.

For instance, investigating the intramolecular cyclization reactions can provide data on the factors that govern the regioselectivity and stereoselectivity of such processes. Detailed mechanistic studies, including kinetic experiments and computational modeling, could elucidate the transition states and intermediates involved. The condensation reactions of cyclic 1,3-diketones with reagents like hydrazine (B178648) have been shown to proceed through interesting intermediates and can involve unusual oxidation steps, highlighting the rich and sometimes unexpected chemistry of these systems. acs.orgacs.org The presence of the alkene in this compound could introduce new reaction pathways and provide a deeper understanding of the factors controlling these complex transformations. Furthermore, understanding the tautomeric equilibria of this substituted cyclohexane-1,3-dione and how it is influenced by the pentenyl side chain can contribute to the broader knowledge of β-dicarbonyl chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.